molecular formula C29H27Cl2N3O5S B14948350 ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B14948350
M. Wt: 600.5 g/mol
InChI Key: VJGCNQDRQGPRAU-UHFFFAOYSA-N
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Description

ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, an aniline derivative, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.

    Introduction of the Aniline Derivative: The 3,5-dichloroaniline group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, herbicides, or other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A simpler aniline derivative with similar chemical properties.

    Ethyl Benzoate: An ester with a simpler structure but similar functional groups.

    Thiazine Derivatives: Compounds with a thiazine ring, which may have similar biological activities.

Uniqueness

ETHYL 4-{[6-[(3,5-DICHLOROANILINO)CARBONYL]-3-(4-METHOXYPHENETHYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is unique due to its complex structure, which combines multiple functional groups and rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H27Cl2N3O5S

Molecular Weight

600.5 g/mol

IUPAC Name

ethyl 4-[[6-[(3,5-dichlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C29H27Cl2N3O5S/c1-3-39-28(37)19-6-8-22(9-7-19)33-29-34(13-12-18-4-10-24(38-2)11-5-18)26(35)17-25(40-29)27(36)32-23-15-20(30)14-21(31)16-23/h4-11,14-16,25H,3,12-13,17H2,1-2H3,(H,32,36)

InChI Key

VJGCNQDRQGPRAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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